molecular formula C13H19NO5S B6631078 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid

Cat. No. B6631078
M. Wt: 301.36 g/mol
InChI Key: KIQCYZHGVQVRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid, also known as MTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MTA is a derivative of the anti-inflammatory drug, sulindac, and has been found to exhibit anti-cancer properties. In

Mechanism of Action

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in changes in chromatin structure and gene expression. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis in various types of cancer cells. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in inflammatory diseases, and the investigation of its potential synergistic effects with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration method for 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid in vivo.

Synthesis Methods

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid can be synthesized through a multistep process involving the reaction of sulindac with methylsulfonyl chloride, followed by the reaction with 2,4,6-trimethylphenylacetic acid. The final product is then purified through recrystallization.

Scientific Research Applications

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has been found to exhibit anti-cancer properties in various types of cancer, including colon, breast, and prostate cancer. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

2-[3-[methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-8-6-9(2)13(20(17,18)14(4)19-5)10(3)11(8)7-12(15)16/h6H,7H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQCYZHGVQVRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)N(C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid

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